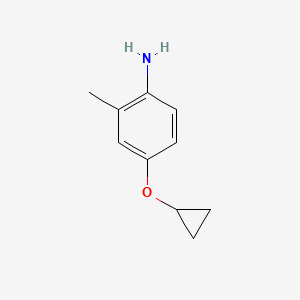

4-Cyclopropoxy-2-methylaniline

Description

BenchChem offers high-quality 4-Cyclopropoxy-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropoxy-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyloxy-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-6-9(4-5-10(7)11)12-8-2-3-8/h4-6,8H,2-3,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSOWKCQBVTPMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Identity and Chemoinformatic Integration of 4-Cyclopropoxy-2-methylaniline

Executive Summary & Core Identifiers

4-Cyclopropoxy-2-methylaniline is a specialized aniline intermediate characterized by a cyclopropyl ether moiety at the para position and a methyl group at the ortho position relative to the amine.[1] This structural motif is increasingly relevant in medicinal chemistry as a bioisostere for isopropyl or methoxy groups, offering modulated lipophilicity (LogP) and enhanced metabolic stability against CYP450 oxidative dealkylation.

Below are the precise chemoinformatic keys required for database interrogation (SciFinder, Reaxys, PubChem).

Database Search Keys

| Identifier Type | Key String / Value | Usage Note |

| Canonical SMILES | Cc1cc(OC2CC2)ccc1N | Best for substructure searching and flexible matching.[1] |

| Isomeric SMILES | Cc1cc(OC2CC2)ccc1N | Identical to canonical (molecule is achiral).[1] |

| InChI String | InChI=1S/C10H13NO/c1-7-6-9(12-10-4-5-10)2-3-8(7)11/h2-3,6,10H,4-5,11H2,1H3 | Standard machine-readable identifier.[1][2] |

| Molecular Formula | C₁₀H₁₃NO | Useful for mass spectrometry filtering (MW ≈ 163.22 Da).[1] |

| IUPAC Name | 4-Cyclopropoxy-2-methylaniline | Official nomenclature.[1] |

Note on CAS Registry: As a specialized research intermediate, this specific isomer may not have a widely indexed CAS number in public aggregators like PubChem.[1] Researchers should rely on the InChI String or SMILES for exact structure matching in proprietary databases (e.g., CAS SciFinder).[1]

Chemoinformatic Search Strategy

To locate vendors or synthesis data for this specific intermediate, a "text-based" search is often insufficient due to nomenclature variations (e.g., 4-amino-3-methylphenyl cyclopropyl ether).[1]

Recommended Search Workflow

The following logic ensures high-fidelity retrieval of relevant chemical data.

Figure 1: Chemoinformatic workflow for retrieving specific aniline intermediates using SMILES strings to bypass nomenclature ambiguity.

Structural Utility in Drug Design

The cyclopropyl ether moiety is a high-value pharmacophore.[1] Replacing a standard isopropyl ether or methoxy group with a cyclopropyl ether often yields specific advantages in the Lead Optimization phase.[1]

Physicochemical Profile (Estimated)

| Property | Value | Significance in Drug Design |

| Molecular Weight | 163.22 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).[1] |

| cLogP | ~2.1 - 2.4 | Higher than methoxy (~1.1), similar to isopropyl, improving membrane permeability.[1] |

| H-Bond Donors | 1 (NH₂) | Primary amine handle for further derivatization (e.g., amide coupling).[1] |

| Rotatable Bonds | 2 | Rigid cyclopropyl ring reduces entropic penalty upon binding compared to acyclic ethers.[1] |

Bioisosteric Rationale

-

Metabolic Stability: The cyclopropyl C-H bonds are stronger (~106 kcal/mol) than the secondary C-H bonds in an isopropyl group (~95 kcal/mol). This reduces the rate of O-dealkylation by cytochrome P450 enzymes, extending the half-life (

) of the drug candidate.[1] -

Conformational Lock: The cyclopropyl ring acts as a steric "block," often forcing the ether oxygen into a specific dihedral angle relative to the phenyl ring, potentially improving binding affinity if the pocket is narrow.

Synthesis Protocol (Step-by-Step)

Since 4-cyclopropoxy-2-methylaniline is not a commodity chemical, it is best synthesized via a Nucleophilic Aromatic Substitution (SₙAr) route followed by reduction.[1] This method is preferred over Chan-Lam coupling for anilines due to higher reliability and scalability.[1]

Reaction Scheme

Precursors: 4-Fluoro-2-methyl-1-nitrobenzene + Cyclopropanol.[1]

Figure 2: Two-step synthetic route converting the nitro-fluoride precursor to the target aniline via etherification and reduction.[1]

Detailed Methodology

Step 1: Etherification (SₙAr)[1]

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve Cyclopropanol (1.2 equiv) in anhydrous DMF (Dimethylformamide).

-

Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.3 equiv) portion-wise. Stir for 30 mins until gas evolution ceases.

-

Addition: Add 4-Fluoro-2-methyl-1-nitrobenzene (1.0 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the fluoride.[1]

-

Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Step 2: Nitro Reduction[1]

-

Setup: Dissolve the nitro-ether intermediate in Ethanol/Water (4:1).

-

Reduction: Add Iron powder (Fe) (5 equiv) and Ammonium Chloride (NH₄Cl) (5 equiv). Heat to reflux (80°C) for 2 hours.

-

Alternative: Hydrogenation with 10% Pd/C under H₂ balloon (RT, 4h) is cleaner but requires care to avoid reducing the cyclopropyl ring (though cyclopropyl ethers are generally stable to standard hydrogenolysis conditions, prolonged exposure can open the ring). Iron reduction is chemoselective.[1]

-

-

Isolation: Filter through a Celite pad.[1] Concentrate the filtrate.

-

Final Purification: Acid-base extraction or recrystallization (from Ethanol/Heptane) to yield 4-Cyclopropoxy-2-methylaniline as a light brown/off-white solid.[1]

References

-

Gagnon, A., et al. (2017).[3] Novel Synthesis of Aryl Cyclopropylketones and Ethers via Cross-Coupling.[1][3] Thieme Chemistry.[1]

-

Bouchard, L., et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence.[1][4][5] The Journal of Organic Chemistry.[1][4][5] [1][4][5]

-

Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" in Drug Discovery: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.[1] [1]

-

PubChem Database. (2024).[1][6] Compound Summary for 4-cyclopropyl-2-methylaniline (Structural Analog Reference). National Library of Medicine.[1] [1]

Sources

- 1. 4-ブロモ-2-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - 4-cyclopropyl-2-methylaniline (C10H13N) [pubchemlite.lcsb.uni.lu]

- 3. Novel Synthesis of Aryl Cyclopropylketones - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-cyclopropyl-2-methylaniline | C10H13N | CID 55284437 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Process Handling of 4-Cyclopropoxy-2-methylaniline

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 4-Cyclopropoxy-2-methylaniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors.

CAS Number: 1243355-31-8 Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol Physical State: Viscous brown liquid (crude); low-melting solid (pure)

Executive Summary

4-Cyclopropoxy-2-methylaniline is a specialized aniline derivative characterized by a lipophilic cyclopropyl ether group at the para position and a methyl group at the ortho position. It serves as a high-value pharmacophore building block, primarily in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and other targeted oncology therapies.

Understanding its solubility landscape is critical for process chemists optimizing nucleophilic aromatic substitutions, catalytic hydrogenations, and Buchwald-Hartwig cross-coupling reactions. This guide provides a definitive solubility analysis based on experimental patent data and predictive physicochemical modeling.

Physicochemical Profile & Solubility Landscape

The molecule exhibits a "push-pull" electronic structure: the amino group is a hydrogen bond donor/acceptor, while the cyclopropyl ether adds significant lipophilicity and steric bulk.

Calculated Physicochemical Parameters

| Parameter | Value (Approx.) | Implication for Solubility |

| LogP (Octanol/Water) | 2.5 – 2.9 | Highly lipophilic; prefers organic phases. |

| pKa (Conjugate Acid) | ~4.5 – 5.0 | Weak base; soluble in aqueous acid (pH < 3). |

| H-Bond Donors | 2 (-NH₂) | Capable of H-bonding with alcohols/ethers. |

| Polar Surface Area | ~35 Ų | Permeable; good solubility in polar aprotic solvents. |

Solubility Compatibility Matrix

The following data synthesizes experimental observations from process patents (e.g., WO2018103058A1) and standard aniline behavior.

| Solvent Class | Specific Solvents | Solubility Rating | Process Application |

| Alcohols | Methanol, Ethanol, IPA | High (>100 mg/mL) | Preferred for catalytic hydrogenation (reduction of nitro precursor). |

| Polar Aprotic | DMSO, DMF, DMAc | High (>200 mg/mL) | Ideal for SnAr and high-temp coupling reactions. |

| Ethers | 1,4-Dioxane, THF, MTBE | High (>100 mg/mL) | Standard solvents for Buchwald-Hartwig couplings. |

| Chlorinated | Dichloromethane (DCM) | High (>150 mg/mL) | Excellent for extraction and chromatography loading. |

| Hydrocarbons | Hexane, Heptane, Toluene | Moderate | Toluene is good for reflux; Heptane acts as an anti-solvent for crystallization. |

| Aqueous | Water (Neutral pH) | Insoluble (<0.1 mg/mL) | Causes phase separation (oiling out). |

| Aqueous Acid | 1M HCl, 1M H₂SO₄ | Soluble | Forms water-soluble anilinium salt (purification strategy). |

Process Workflow & Solvent Selection

The isolation and utilization of 4-Cyclopropoxy-2-methylaniline typically involve a reduction sequence followed by a coupling event. The choice of solvent dictates the yield and impurity profile.

Synthesis & Solubility Pathway

The diagram below illustrates the standard workflow, highlighting the solvent switches required at each stage.

Figure 1: Solvent-dependent synthesis workflow for 4-Cyclopropoxy-2-methylaniline, transitioning from polar protic (MeOH) to aprotic (Dioxane) systems.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine precise solubility limits for process optimization (e.g., determining the minimum solvent volume for recrystallization).

Reagents: 4-Cyclopropoxy-2-methylaniline (Test Article), HPLC-grade solvents.

-

Preparation: Weigh 100 mg of the Test Article into a 4 mL clear glass vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution, no particulates or oil droplets.

-

Insoluble: Visible solid or phase separation (oiling out).

-

-

Endpoint: Record the volume (

) required for complete dissolution. -

Calculation:

-

Validation: If

, the solvent is considered "freely soluble" and suitable for reaction concentrations but poor for crystallization.

Protocol B: Acid-Base Extraction Purification

Since the compound is an aniline, its pH-dependent solubility is the primary method for removing non-basic impurities (e.g., unreacted nitro precursors or phenols).

-

Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

-

Extraction (Salt Formation): Wash the organic phase with 1M HCl (aq) .

-

Separation: Discard the organic layer.

-

Basification: Cool the aqueous layer to 0-5°C and slowly add 2M NaOH until pH > 10.

-

Observation: The product will precipitate or oil out as the free base is regenerated.

-

-

Recovery: Extract the turbid aqueous mixture with Dichloromethane (DCM) , dry over MgSO₄, and concentrate.

Safety & Stability Considerations

-

Oxidation Sensitivity: Like most anilines, this compound is prone to oxidation (browning) upon exposure to air.

-

Storage: Store under Nitrogen or Argon at 2–8°C.

-

Solvent Handling: Degas solvents (sparge with N₂) prior to dissolution to prevent oxidative degradation during processing.

-

-

Toxicity: Treat as a potential mutagen and skin sensitizer.

-

PPE: Nitrile gloves, lab coat, and chemical fume hood are mandatory.

-

Skin Contact: The lipophilic nature allows rapid dermal absorption. Wash immediately with soap and water if exposed; do not use alcohol (enhances absorption).

-

References

-

Synthesis & Application: Inhibitors of Bruton's Tyrosine Kinase and Methods of Their Use. WO2018103058A1. (2018). Describes the reduction of 4-(cyclopropoxy)-2-methyl-1-nitrobenzene in Methanol and subsequent coupling in Dioxane.[3]

-

Chemical Identity: 4-Cyclopropoxy-2-methylaniline (CAS 1243355-31-8).[2][4][5][6] BLD Pharm Product Catalog. Verified structure and commercial availability.

-

General Aniline Properties: Solubility of Organic Compounds.[7] CRC Handbook of Chemistry and Physics. (General reference for aniline/ether solubility principles).

Sources

- 1. bg.cpachem.com [bg.cpachem.com]

- 2. 4792-60-3|4-(Benzyloxy)-2-methylaniline|BLD Pharm [bldpharm.com]

- 3. WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use - Google Patents [patents.google.com]

- 4. 70598-46-8|4-(Butan-2-yloxy)-2-methylaniline|BLD Pharm [bldpharm.com]

- 5. 1156189-44-4|3-(Butan-2-yloxy)-2-methylaniline|BLD Pharm [bldpharm.com]

- 6. 4-cyclopropoxy-2-methylaniline | 1243355-31-8 [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of a Novel BTK Inhibitor Utilizing 4-Cyclopropoxy-2-methylaniline

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is crucial for the development, maturation, proliferation, and survival of B-cells.[3] Dysregulation of BTK activity has been implicated in the pathophysiology of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[1][4] Consequently, BTK has emerged as a significant therapeutic target in oncology and immunology.[5][6]

The first generation of BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK.[1] While highly effective, the development of resistance, often through mutations at the Cys481 binding site, and off-target effects have necessitated the development of novel BTK inhibitors with improved selectivity and different binding modes.[7][8] This has led to the exploration of non-covalent, reversible inhibitors and second-generation covalent inhibitors with enhanced specificity.[8]

This document provides a detailed, hypothetical protocol for the synthesis of a novel pyrimidine-based potential BTK inhibitor, starting from 4-cyclopropoxy-2-methylaniline. The proposed synthetic route leverages common and robust reactions in medicinal chemistry, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to construct a core scaffold amenable to further optimization.[3][4][9]

The BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

Caption: The BTK signaling cascade initiated by antigen binding to the B-cell receptor.

Proposed Synthetic Workflow

The following diagram outlines the proposed multi-step synthesis of a potential BTK inhibitor from 4-cyclopropoxy-2-methylaniline.

Caption: Proposed synthetic route for a novel BTK inhibitor.

Experimental Protocols

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Ventilation: All reactions should be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-

4-cyclopropoxy-2-methylaniline: Handle with care. Avoid inhalation, ingestion, and skin contact.

-

2,4-dichloropyrimidine: This is a corrosive solid and a skin and respiratory irritant. Handle in a fume hood and avoid creating dust.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Solvents: Use appropriate precautions for flammable and volatile organic solvents.

-

Step 1: Synthesis of 4-((4-cyclopropoxy-2-methylphenyl)amino)-2-chloropyrimidine (Intermediate 3)

This step involves a nucleophilic aromatic substitution (SNAr) reaction where the aniline nitrogen of 1 displaces the more reactive chlorine atom at the C4 position of 2,4-dichloropyrimidine (2 ).

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 4-cyclopropoxy-2-methylaniline (1 ) | 163.23 | 1.63 g | 10.0 |

| 2,4-dichloropyrimidine (2 ) | 148.98 | 1.49 g | 10.0 |

| Diisopropylethylamine (DIPEA) | 129.24 | 2.6 mL | 15.0 |

| 2-Propanol (IPA) | 60.10 | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyclopropoxy-2-methylaniline (1 ) (1.63 g, 10.0 mmol) and 2,4-dichloropyrimidine (2 ) (1.49 g, 10.0 mmol).

-

Add 50 mL of 2-propanol to the flask.

-

Add diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.

-

Once the reaction is complete, cool the mixture to room temperature.

-

A precipitate should form. Filter the solid and wash with a small amount of cold 2-propanol.

-

Dry the solid under vacuum to yield Intermediate 3 as a solid.

Purification and Characterization:

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

-

Characterization:

-

1H NMR (400 MHz, CDCl3): Expected signals for aromatic protons, methyl group, cyclopropyl group, and pyrimidine protons.

-

Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]+.

-

Step 2: Synthesis of 3-(4-((4-cyclopropoxy-2-methylphenyl)amino)pyrimidin-2-yl)phenol (Intermediate 5)

This step utilizes a Suzuki-Miyaura cross-coupling reaction to couple the chlorinated pyrimidine (Intermediate 3 ) with 3-hydroxyphenylboronic acid (4 ).[10][11][12]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Intermediate 3 | 275.75 (calculated) | 2.76 g | 10.0 |

| 3-hydroxyphenylboronic acid (4 ) | 137.94 | 1.65 g | 12.0 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 578 mg | 0.5 (5 mol%) |

| Sodium Carbonate (Na2CO3) | 105.99 | 2.12 g | 20.0 |

| 1,4-Dioxane | 88.11 | 40 mL | - |

| Water | 18.02 | 10 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, combine Intermediate 3 (2.76 g, 10.0 mmol), 3-hydroxyphenylboronic acid (4 ) (1.65 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol).

-

Add a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add 40 mL of degassed 1,4-dioxane to the flask.

-

In a separate beaker, dissolve sodium carbonate (2.12 g, 20.0 mmol) in 10 mL of degassed water.

-

Add the aqueous sodium carbonate solution to the reaction flask.

-

Heat the reaction mixture to 90-100 °C under the inert atmosphere and stir for 8-12 hours.

-

Monitor the reaction by TLC (1:1 hexanes/ethyl acetate).

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Characterization:

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

Characterization:

-

1H NMR (400 MHz, DMSO-d6): Look for the disappearance of one of the pyrimidine protons and the appearance of new aromatic signals from the phenyl ring, as well as the phenolic -OH peak.

-

Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]+.

-

Step 3 (Optional): Synthesis of N-(3-(4-((4-cyclopropoxy-2-methylphenyl)amino)pyrimidin-2-yl)phenyl)acrylamide (Final Product)

This optional step introduces a covalent "warhead" by acylating an amino group. For this hypothetical protocol, we will first need to convert the phenol of intermediate 5 to an amine. This can be achieved through a multi-step process (e.g., nitration, reduction), but for simplicity, we will assume an amino-analogue of intermediate 5 is available and proceed with the acylation.

Materials (assuming an amino-analogue of Intermediate 5):

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 3-(4-((4-cyclopropoxy-2-methylphenyl)amino)pyrimidin-2-yl)aniline (amino-analogue of 5 ) | 332.42 (calculated) | 3.32 g | 10.0 |

| Acryloyl chloride | 90.51 | 0.89 mL | 11.0 |

| Triethylamine (TEA) | 101.19 | 2.1 mL | 15.0 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

Procedure:

-

Dissolve the amino-analogue of Intermediate 5 (3.32 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.1 mL, 15.0 mmol).

-

Slowly add acryloyl chloride (0.89 mL, 11.0 mmol) dropwise to the cooled solution.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification and Characterization:

-

Purify the final product by column chromatography on silica gel.

-

Characterization:

-

1H NMR (400 MHz, DMSO-d6): Expect to see characteristic signals for the vinyl protons of the acrylamide group (typically in the range of 5.5-6.5 ppm) and an amide NH proton.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.

-

References

- Young, R. M., & Staudt, L. M. (2013). Targeting pathological B cell receptor signalling in lymphoid malignancies. Nature Reviews Drug Discovery, 12(3), 229-243.

- Estupiñán, H. Y., & Berglöf, A. (2021). Comparative analysis of BTK inhibitors and mechanisms underlying adverse effects. Frontiers in Cell and Developmental Biology, 9, 630942.

- Wang, E., et al. (2022). Mechanisms of resistance to non-covalent Bruton's tyrosine kinase inhibitors. The New England Journal of Medicine, 386, 735-743.

- Woyach, J. A., et al. (2017). BTKC481S-mediated resistance to ibrutinib in chronic lymphocytic leukemia. Journal of Clinical Oncology, 35(13), 1437-1443.

- Li, X., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. MedChemComm, 10(2), 294-299.

- Kawahata, W., et al. (2018). Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(2), 125-130.

-

Li, X., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC. [Link]

- Wang, L., et al. (2022). Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 245, 114917.

- Bertrand, P., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(12), 3865.

- Salas, C. O., et al. (2021). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry, 12(7), 1085-1108.

- Google Patents. (2013). CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.

-

ResearchGate. (n.d.). Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. Retrieved from [Link]

- Blakemore, D. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14207-14264.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- So, C. M., & Kwong, F. Y. (2021).

- Xiao, Y., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry, 11, 1145815.

- Li, G., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(11), 1006-1011.

- BIIB068 Biogen. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-25.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Martínez, R., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7594.

- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267-4279.

-

ResearchGate. (n.d.). Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to.... Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine - Google Patents [patents.google.com]

- 6. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocols for the Selective Reduction of 4-Cyclopropoxy-2-methyl-1-nitrobenzene to 4-Cyclopropoxy-2-methylaniline

An Application Note for Drug Development Professionals

Abstract

The transformation of aromatic nitro compounds into their corresponding anilines is a foundational reaction in modern organic synthesis, providing critical building blocks for a vast range of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note provides a detailed guide for the reduction of 4-cyclopropoxy-2-methyl-1-nitrobenzene, a precursor to the synthetically valuable intermediate, 4-cyclopropoxy-2-methylaniline.[3] We present two robust and scalable protocols: Catalytic Transfer Hydrogenation using Palladium on Carbon with a hydrogen donor, and a classical Metal-Mediated Reduction using iron powder. This guide offers in-depth, step-by-step procedures, mechanistic insights, comparative data, and critical safety information tailored for researchers in drug discovery and process development.

Introduction and Mechanistic Background

The reduction of a nitro group to an amine is a six-electron process that can proceed through several intermediates.[1][4] The reaction pathway is highly dependent on the choice of reducing agent and reaction conditions. The two most relevant mechanistic routes are the direct hydrogenation pathway and a condensation pathway.

-

Direct Hydrogenation Pathway: This is the most common route for the methods described herein. The nitro group (Ar-NO₂) is sequentially reduced to a nitroso (Ar-NO) and then a hydroxylamine (Ar-NHOH) intermediate, before finally yielding the aniline (Ar-NH₂).[1]

-

Condensation Pathway: Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy (Ar-N(O)=N-Ar), azo (Ar-N=N-Ar), and hydrazo (Ar-NH-NH-Ar) species, which can then be further reduced to the target aniline.[5]

Careful control of the reaction conditions is paramount to ensure high selectivity for the desired aniline product.

Caption: General mechanistic pathways for the reduction of aromatic nitro compounds.

Protocol 1: Catalytic Transfer Hydrogenation

This method is highly efficient and avoids the use of high-pressure hydrogenation equipment, making it ideal for laboratory-scale synthesis. Ammonium formate serves as a safe and convenient in situ source of hydrogen.[6][7][8] This protocol generally provides high yields and a clean product profile.[9]

Caption: Experimental workflow for Catalytic Transfer Hydrogenation.

2.1. Materials and Equipment

| Reagents & Materials | Equipment |

| 4-cyclopropoxy-2-methyl-1-nitrobenzene | Round-bottom flask with reflux condenser |

| 10% Palladium on Carbon (Pd/C) | Magnetic stirrer with heating mantle |

| Ammonium formate (HCOONH₄) | Inert atmosphere setup (Nitrogen or Argon) |

| Methanol (MeOH), HPLC grade | Buchner funnel and filter paper |

| Ethyl acetate (EtOAc) | Celite® 545 (diatomaceous earth) |

| Deionized water & Brine | Separatory funnel |

| Anhydrous sodium sulfate (Na₂SO₄) | Rotary evaporator |

| TLC plates (Silica gel 60 F₂₅₄) | Standard laboratory glassware |

2.2. Step-by-Step Procedure

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyclopropoxy-2-methyl-1-nitrobenzene (e.g., 5.0 g, 1 equiv).

-

Solvent and Catalyst Addition: Add methanol (100 mL). Carefully add 10% Pd/C (10 mol % by weight, e.g., 0.5 g) under a gentle stream of nitrogen. Caution: Pd/C is flammable, especially when dry.

-

Reagent Addition: To the stirring suspension, add ammonium formate (5 equiv) portion-wise over 10-15 minutes. The addition is exothermic and may cause the solvent to approach reflux.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion, typically within 1-3 hours.

-

Work-up - Catalyst Removal: Cool the reaction mixture to room temperature. Prepare a pad of Celite in a Buchner funnel and wet it with methanol. Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad thoroughly with additional methanol (2 x 25 mL). Safety Note: Do not allow the filtered catalyst cake to dry completely in the air, as it can be pyrophoric. Quench the catalyst pad with water before disposal.

-

Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 4-cyclopropoxy-2-methylaniline, which is often of high purity. If necessary, further purification can be achieved via column chromatography or vacuum distillation.[10][11]

Protocol 2: Metal-Mediated Reduction with Iron

This classical Béchamp-type reduction is highly cost-effective, scalable, and utilizes environmentally benign iron powder.[12] It is a workhorse reaction in industrial settings and is tolerant of many functional groups.[5]

Caption: Experimental workflow for Iron-Mediated Reduction.

3.1. Materials and Equipment

| Reagents & Materials | Equipment |

| 4-cyclopropoxy-2-methyl-1-nitrobenzene | Round-bottom flask with reflux condenser |

| Iron powder (<325 mesh) | Mechanical or vigorous magnetic stirrer |

| Ammonium chloride (NH₄Cl) | Heating mantle |

| Ethanol (EtOH) | Buchner funnel and filter paper |

| Deionized water | Celite® 545 (diatomaceous earth) |

| Ethyl acetate (EtOAc) | Separatory funnel |

| Saturated sodium bicarbonate (NaHCO₃) soln. | Rotary evaporator |

| Anhydrous sodium sulfate (Na₂SO₄) | Standard laboratory glassware |

3.2. Step-by-Step Procedure

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a vigorous mechanical or magnetic stirrer and a reflux condenser, add the nitroarene (e.g., 5.0 g, 1 equiv), ethanol (100 mL), and deionized water (25 mL).

-

Reagent Addition: Add iron powder (3-5 equiv) and ammonium chloride (1 equiv) to the flask.

-

Reaction: Heat the heterogeneous mixture to a vigorous reflux (approx. 80-85 °C) with strong stirring. The reaction is often characterized by a color change from yellow to dark brown/black.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed, typically within 2-4 hours.

-

Work-up - Filtration: While still hot, carefully filter the reaction mixture through a pad of Celite in a Buchner funnel. Caution: The filtration of the hot, flammable solvent should be done with care.

-

Washing: Wash the iron/Celite cake thoroughly with hot ethanol (3 x 30 mL) to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and remove the ethanol under reduced pressure.

-

Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate. If an emulsion forms, add brine to help break it. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄.[13]

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude aniline product.

Method Comparison

| Parameter | Protocol 1: Catalytic Transfer Hydrogenation | Protocol 2: Iron-Mediated Reduction |

| Primary Reagents | Pd/C, Ammonium Formate | Iron Powder, Ammonium Chloride |

| Typical Yield | High to Excellent (90-99%)[9] | Good to High (80-95%)[14] |

| Reaction Time | Typically faster (1-3 hours) | Generally longer (2-4 hours) |

| Safety | Avoids H₂ gas; Pd/C is pyrophoric | Avoids pyrophoric catalysts; uses flammable solvents |

| Work-up | Cleaner; simple filtration and extraction | Requires filtration of fine iron oxides; more extensive washing |

| Cost-Effectiveness | Higher cost due to Palladium catalyst | Very low cost due to inexpensive iron and salts |

| Scalability | Excellent for lab scale; catalyst cost is a factor for large scale | Excellent for both lab and industrial scale |

Safety and Handling Precautions

-

Nitroaromatic Compounds: Aromatic nitro compounds are toxic, can be absorbed through the skin, and are often considered mutagenic or carcinogenic.[2][15][16] Always handle these materials in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Some nitro compounds can be thermally unstable.[17]

-

Catalysts: Palladium on carbon (Pd/C) is flammable and can be pyrophoric, especially after use when it is dry and saturated with hydrogen. The catalyst should always be handled wet and never allowed to dry in the air. Quench used catalyst carefully with water before disposal.

-

Aniline Products: The resulting aniline product is also toxic and can be readily absorbed through the skin.[10][11] All handling should be performed with appropriate PPE.

-

General Procedures: All operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dusts and vapors.

Conclusion

Both catalytic transfer hydrogenation and iron-mediated reduction are effective and reliable methods for the synthesis of 4-cyclopropoxy-2-methylaniline from its nitro precursor. The choice of method depends on project-specific factors such as scale, cost, available equipment, and time constraints. For rapid, high-purity synthesis at the lab scale, catalytic transfer hydrogenation is often preferred. For large-scale, cost-sensitive applications, the classical iron/acid reduction remains a highly viable and robust alternative.

References

- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.

- Sturms, R., et al. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC.

- Penning, T. M. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.

- General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate.

- Gowda, D. C., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 30(20).

- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (n.d.). PMC.

- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters.

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing.

- Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety.

- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.

- Shi, G., et al. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 43(2), 491-502.

- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). RSC Publishing.

- Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. (n.d.). Benchchem.

- Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst. (2016). RSC Publishing.

- Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. (n.d.). rhodium.ws.

- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications.

- Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2019). Taylor & Francis Group.

- Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. (n.d.). ChemRxiv.

- 3-nitrobenzoic acid Safety Data Sheet. (n.d.). Sdfine.

- Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. (1992). Google Patents.

- Purify and dry aniline? (2014). Reddit.

- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2024). Journal of the American Chemical Society.

- Purification of Aniline. (n.d.). LookChem.

- Iron Catalyzed Reduction of Nitro Compounds. (2020). ResearchGate.

- Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE.

- How do I remove aniline from the reaction mixture? (2014). ResearchGate.

- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC.

- Aniline Synthesis via Tin Reduction (Science Explained). (2024). YouTube.

- Major mechanisms of toxicity of nitroaromatic compounds. (n.d.). ResearchGate.

- Process for the purification of aniline from gas phase hydrogenations. (n.d.). Google Patents.

- Can anyone offer advice regarding reduction of nitrobenzene to aniline? (2014). ResearchGate.

- Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- 4-cyclopropyl-2-methylaniline. (n.d.). Sigma-Aldrich.

- Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. (n.d.). Loughborough University Research Repository.

- Manufacturing method for halogen substituted N-methylaniline. (2015). Google Patents.

- Reduction of #Nitrobenzene #Reduction in Acidic #medium #Aniline preparation #NEET #JEE#CUE#ICAR#BSc. (2022). YouTube.

- Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). (n.d.). PMC.

- 2-(Cyclopropylmethoxy)-4-methylaniline. (n.d.). ChemScene.

- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). LinkedIn.

Sources

- 1. benchchem.com [benchchem.com]

- 2. iloencyclopaedia.org [iloencyclopaedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]

- 9. tandf.figshare.com [tandf.figshare.com]

- 10. reddit.com [reddit.com]

- 11. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 12. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. icheme.org [icheme.org]

Troubleshooting & Optimization

Preventing oxidation of 4-cyclopropoxy-2-methylaniline during storage

Technical Support Center: Stability & Handling of 4-Cyclopropoxy-2-methylaniline

Ticket ID: #ANL-OX-4CPM Status: Open Priority: Critical (Compound Degradation Risk) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary: The Stability Paradox

You are encountering stability issues with 4-cyclopropoxy-2-methylaniline . This is not a standard aniline; it is a "hyper-electron-rich" system.[1]

-

The Chemistry: The molecule contains two strong Electron Donating Groups (EDGs): a methyl group at the ortho position and a cyclopropoxy group (ether) at the para position.

-

The Consequence: These groups push electron density into the aromatic ring and the nitrogen lone pair. While this makes the molecule an excellent nucleophile for your synthesis (likely kinase inhibitor coupling), it also lowers its oxidation potential significantly. It wants to give up an electron to oxygen, leading to rapid "browning" (formation of quinoid and azo-impurities).

This guide replaces standard storage advice with a rigorous, chemically grounded preservation protocol.

Module 1: The Science of Degradation (Diagnostic)

Q: Why does my sample turn brown/black even in a closed bottle?

A: The color change is due to Radical Cation Polymerization , not simple "rusting."

-

Initiation: Atmospheric oxygen abstracts an electron from the nitrogen lone pair (facilitated by the electron-pushing cyclopropoxy group).

-

Propagation: The resulting radical cation (

) is highly reactive.[1] It couples with unoxidized aniline molecules.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Termination: This forms hydrazines, azo-linkages, and eventually complex polyaniline-like oligomers (chromophores) that appear black/brown.[1]

Visualizing the Threat:

Figure 1: The cascade of radical oxidation in electron-rich anilines.[1] Once the radical cation forms, degradation is autocatalytic.

Module 2: The "Double-Barrier" Storage Protocol

Do not rely on the manufacturer's original packaging once opened. Follow this protocol to maximize shelf-life (6–12 months).

Step-by-Step Storage Workflow

| Parameter | Standard Practice (Risk) | High-Integrity Protocol (Required) |

| Atmosphere | Air or "Quick Nitrogen Flush" | Argon Blanket. Argon is heavier than air and settles over the solid/liquid, creating a true physical barrier.[1] Nitrogen can mix with air if the seal is imperfect. |

| Temperature | Room Temperature ( | -20°C (Freezer). Arrhenius kinetics dictate that lowering T by 10°C halves the degradation rate.[1] At -20°C, oxidation is kinetically stalled.[1] |

| Container | Clear/Plastic Vials | Amber Glass + Parafilm/Teflon Tape. Light catalyzes radical formation. Plastic is permeable to oxygen over time. |

| Physical State | Free Base (Liquid/Solid) | Salt Form (Solid). See Module 3.[1] |

Protocol Execution:

-

Purge: Upon receipt/opening, place the vial in a Schlenk line or glovebox. Cycle vacuum/Argon 3 times.

-

Seal: Wrap the cap junction tightly with Parafilm or electrical tape to prevent gas exchange during freezer contraction/expansion cycles.

-

Secondary Containment: Place the sealed vial inside a secondary jar containing a packet of activated desiccant (silica gel) and an oxygen scavenger sachet.

-

Thaw Correctly: CRITICAL. When removing from the freezer, allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly, accelerating hydrolysis of the cyclopropyl ether.

Module 3: Long-Term Stabilization (The "Salt Strategy")

Q: I need to store this for >1 year. Is the free base stable?

A: No. For indefinite storage, you must shut down the nitrogen lone pair.

The most effective way to prevent oxidation is to protonate the amine, converting it into a salt (e.g., Hydrochloride or Tosylate). The ammonium species (

Procedure: Conversion to HCl Salt

-

Dissolve 4-cyclopropoxy-2-methylaniline in dry Diethyl Ether or 1,4-Dioxane.[1]

-

Cool to 0°C in an ice bath.

-

Dropwise add 4M HCl in Dioxane (1.1 equivalents).

-

The white precipitate (Aniline

HCl) will form immediately.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Filter under Argon, wash with cold ether, and dry under vacuum.

-

Result: A stable, white solid that resists oxidation indefinitely at room temperature.

Module 4: Troubleshooting & Recovery

Q: My compound has already turned brown. Is it ruined?

A: Not necessarily. If the material is <10% degraded (dark brown oil but not sludge), you can purify it using Acid-Base Extraction .[1] This relies on the fact that the oxidized impurities (azo compounds/tars) are usually neutral, while your aniline is basic.

Recovery Workflow:

Figure 2: Acid-Base extraction effectively separates the amine from non-basic oxidation byproducts.[1]

Note on Distillation: If the compound is a liquid, vacuum distillation is possible but risky. The cyclopropoxy group can undergo thermal rearrangement or cleavage at high temperatures. Acid-base extraction is safer.[1]

References

-

Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[1] (Standard protocol for inert atmosphere handling).[1]

-

PubChem. Compound Summary: 4-cyclopropyl-2-methylaniline (Analogous Structure).[1][2] (Used for physical property baseline).[1] [1]

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Authoritative source on purification of aromatic amines via salt formation).

-

Travis, B. R., et al. (2003). Oxidation of Electron-Rich Anilines.[1][3] Organic Letters. (Mechanistic insight into radical cation formation in electron-rich systems). [1]

Sources

Technical Support Center: Purification of 4-cyclopropoxy-2-methylaniline

Case ID: PUR-4CP-OMA Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting "Brown Oil" Syndrome & Purification Protocols[1][2]

Diagnostic Overview: The "Brown Oil" Phenomenon

User Issue: You have synthesized or purchased 4-cyclopropoxy-2-methylaniline, but instead of a pristine solid or pale oil, you have a dark brown/black viscous liquid.

Root Cause Analysis: Anilines are notoriously susceptible to radical autoxidation .[2] The "brown" color is not the product itself but a "contamination cocktail" of trace impurities that have high extinction coefficients (visible even at <1% concentration).

-

Condensation: These intermediates couple to form azo (

), azoxy, and quinone imine species. -

Cyclopropyl Sensitivity: The cyclopropoxy group (a cyclopropyl ether) is acid-sensitive.[2] Unlike standard alkyl ethers, the strain energy of the cyclopropane ring (~27.5 kcal/mol) makes it prone to ring-opening in strong acidic media, potentially degrading your product into a propyl-alcohol derivative.[1]

The Strategy: We must separate the basic aniline from its non-basic oxidation products while maintaining a pH/temperature window that preserves the cyclopropyl ether ring.

Purification Protocols

Protocol A: The "Cold" Modified Acid-Base Extraction (Recommended)

Best for: Removing non-basic oxidation impurities without thermal stress.[1][2]

Principle: Anilines can be reversibly protonated to water-soluble anilinium salts.[1][2] Neutral oxidation impurities (azo/nitro compounds) remain in the organic phase.[2]

Reagents:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]

-

1M HCl (Do NOT use concentrated HCl; it may open the cyclopropane ring)[2]

-

2M NaOH or Saturated

[1][2] -

Sodium Hydrosulfite (

) - Optional antioxidant[2]

Workflow:

-

Dissolution: Dissolve the brown oil in DCM (10 mL per gram).

-

Salt Formation (Extraction 1): Add cold (0°C) 1M HCl. Shake vigorously.

-

Wash: Separate layers. Keep the Aqueous layer. Wash the Aqueous layer with fresh DCM to remove trapped non-basic "brown" sludge.

-

Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 10.

-

Observation: The solution will turn cloudy/milky as the free amine precipitates.

-

-

Recovery (Extraction 2): Extract the cloudy aqueous mixture with fresh DCM (3x).

-

Drying: Dry combined organic layers over

. -

Concentration: Rotovap at <40°C.

Protocol B: "Buffered" Silica Gel Chromatography

Best for: High-purity requirements (>98%) when extraction leaves trace color.[1][2]

Issue: Amines "tail" (streak) on silica gel due to hydrogen bonding with acidic silanol groups (

-

Eluent Preparation: Hexane:Ethyl Acetate (gradient) + 1% Triethylamine (TEA) .

-

Slurry Packing: Pre-rinse the column with the TEA-containing solvent to neutralize acidic sites.

-

Loading: Load the oil as a concentrated band.

-

Elution: The product should elute as a tight band. The "brown" oxidation products often stick to the baseline or elute very early (if non-polar).

Visualization of Workflows

Figure 1: Modified Acid-Base Extraction Logic

This diagram illustrates the phase-switching logic required to isolate the amine from neutral impurities.[1][2]

Caption: Separation of basic aniline (green path) from neutral oxidation impurities (red path) using pH switching.

Troubleshooting & FAQs

Q1: The product is still slightly brown after extraction. Is it impure?

A: Not necessarily. Anilines oxidize on the surface almost instantly.

-

Test: Run a TLC. If you see a single spot under UV (254 nm) despite the color, it is chemically pure.

-

Fix: If you need it colorless for optical applications, distill it under high vacuum (<1 mmHg) . Add a pinch of Zinc dust to the distillation flask—this acts as a reducing agent to suppress oxidation during heating.

Q2: I lost my product during the acid wash (Protocol A). Where did it go?

A: Two possibilities:

-

pH Mismatch: Did you check the pH of the aqueous layer after adding acid? If the amine is weak, 1M HCl might not have fully protonated it if the volume was too low. Ensure pH < 2.[2]

-

Ring Opening (Critical): If you used concentrated HCl or heated the mixture, the cyclopropoxy ring may have cleaved. Check the organic waste layer by TLC. If you see a new spot that is more polar than the starting material (likely a phenol or propyl-alcohol derivative), you degraded the ether.[1] Always use cold, dilute acid.[1]

Q3: Can I store this as an oil?

A: It is risky.[2][3] The "oil" state maximizes surface area for oxidation.

-

Recommendation: Convert it to a stable salt for long-term storage.

Q4: My TLC shows a "streak" instead of a spot.

A: This is classic amine behavior.[2] The basic nitrogen interacts with the acidic silica.

-

Fix: Add 1% Triethylamine (TEA) or 1%

to your TLC developing solvent.[2] This blocks the acidic sites on the silica plate.

References & Grounding

-

Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Purification of Aromatic Amines. (Standard procedure for aniline distillation and salt formation).[2]

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Reference for general pKa and stability data of substituted anilines).

-

Cyclopropyl Ether Stability:

-

Relevant Patent Literature:

Disclaimer: This guide assumes standard laboratory safety protocols. Anilines are toxic and can be absorbed through the skin.[3] Always wear appropriate PPE.[2]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 4-Cyclopropylaniline | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Improving cyclopropanation efficiency in aniline precursor synthesis

Technical Support Center: Cyclopropanation in Aniline Precursor Synthesis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CYCLO-ANL-001 Subject: Optimization of Cyclopropanation Efficiency & Selectivity

Introduction: The Aniline Paradox

Welcome to the technical support hub. You are likely here because your cyclopropanation yields are low, or you are observing significant by-product formation (specifically N-H insertion).

The Core Problem: Aniline precursors present a unique "Janus-faced" challenge. The nitrogen lone pair makes the substrate a Lewis base (catalyst poison) and a nucleophile (competitor for the carbenoid), while the alkene moiety requires a highly electrophilic carbenoid for successful cyclopropanation.

This guide effectively decouples these interactions to restore reaction efficiency.

Module 1: Diagnostic Triage

Before altering your protocol, identify the failure mode using the logic flow below.

Figure 1: Diagnostic Logic Tree for identifying the root cause of cyclopropanation failure in nitrogen-containing substrates.

Module 2: Chemoselectivity (The N-H Insertion Problem)

User Query: "I am using a Rhodium catalyst with a diazoacetate. I see complete consumption of starting material but <10% cyclopropane. NMR shows a messy aliphatic region."

Root Cause: Carbene transfer to the nitrogen lone pair (N-H insertion) is kinetically favored over alkene cyclopropanation (C=C addition) by approximately 10:1 in free anilines.

Technical Solution: You must electronically deactivate or sterically shield the nitrogen lone pair.

Comparative Analysis of Protecting Groups:

| Protecting Group | Electronic Deactivation | Steric Shielding | Rec. for Rh-Catalysis | Rec. for Simmons-Smith |

| Free Amine (-NH2) | None (Highly Nucleophilic) | None | Critical Failure | Poor (Zn coordination) |

| Acetyl (-NHAc) | Moderate | Low | Risk (Comp. Binding) | Moderate |

| Boc (-NHBoc) | High | High | Excellent | Good |

| Tosyl (-NHTs) | Very High (EWG) | Moderate | Excellent | Excellent |

| Trifluoroacetyl | Extreme | Low | Good | Good |

Protocol Adjustment (Rh-Catalyzed):

-

Protection: Convert the aniline to a Trifluoroacetamide or Carbamate (Boc) .

-

Solvent Switch: Avoid coordinating solvents (THF, MeCN). Use non-polar, non-coordinating solvents like Dichloromethane (DCM) or

-Trifluoro-toluene to prevent solvent competition at the metal center.

Module 3: Simmons-Smith Optimization (Zinc Carbenoids)

User Query: "My reaction stalls at 50% conversion. Adding more Zn-Cu couple doesn't help."

Root Cause: Zinc carbenoids (

The "Sacrificial Lewis Acid" Protocol: Instead of just adding more reagent, you must saturate the nitrogen's coordination sphere.

Step-by-Step Optimization:

-

Substrate: 1.0 equiv Allylic/Vinyl Aniline.

-

Additive: Add 1.1 equiv of TMS-Cl or

(Lewis Acid) before adding the carbenoid. This "ties up" the nitrogen lone pair. -

Reagent: Use the Furukawa Modification (

) rather than the traditional Zn-Cu couple. It is homogeneous and easier to control.

Mechanism Visualization:

Figure 2: The duality of Zinc-Amine interaction. Without tuning, the amine sequesters the Zinc (Red). With proper directing groups or Lewis acids, it facilitates delivery (Green).

Module 4: Safety & Scale-Up (Continuous Flow)

User Query: "We need to scale to 50g. Using diazoacetates in batch at this scale is a safety violation."

Core Directive: Never scale batch diazo reactions beyond 1-5g without rigorous calorimetry. Use Continuous Flow Chemistry to minimize the active inventory of hazardous intermediates.

Flow Synthesis Protocol (In-Situ Generation):

Concept: Generate the unstable diazo species inside the reactor and consume it immediately.

-

Stream A: Aniline Precursor + Rhodium Catalyst (e.g.,

) in DCM. -

Stream B: Sulfonyl hydrazone (Diazo precursor) + Base (DBU).

-

Reactor: Heated coil (60°C) or Packed Bed Reactor (PBR) with

if oxidizing hydrazones. -

BPR: Back Pressure Regulator set to 100 psi (keeps

gas in solution to prevent slug flow).

Why this works:

-

Thermal Control: Flow reactors have high surface-area-to-volume ratios, managing the exotherm of

extrusion. -

Inventory: Only milligrams of diazo compound exist at any second.

Module 5: Advanced Troubleshooting (FAQs)

Q: I need high diastereoselectivity (cis vs. trans). Which method do I choose?

-

Simmons-Smith: Highly stereospecific (syn-addition).[1] If you have a chiral allylic amine, the Zinc reagent will coordinate to the amine (if protected with a basic group like Benzyl) and deliver the methylene to the same face (syn-directing).

-

Rh-Catalysis: Generally favors trans-cyclopropanes due to steric approach. To access cis-isomers, use bulky ligands (e.g., Doyle's chiral dirhodium carboxamidates).

Q: Can I use Iron (Fe) catalysts to save money?

-

A: Yes, but Fe-catalysts (like Fe-Porphyrins) are generally less active and more sensitive to oxidation state changes. They are excellent for carbene N-H insertion (which you want to avoid) unless you use specific engineered variants. Stick to Rhodium or Copper for initial optimization.

References

-

Simmons-Smith Mechanism & Directing Effects

-

Chemoselectivity (N-H vs Cyclopropanation)

-

Rhodium Catalysis & Poisoning

- Davies, H. M. L., & Manning, J. R. (2008). Catalytic Asymmetric C–H Functionalization: An Efficient Strategy for the Synthesis of Therapeutics.

-

Continuous Flow Safety

- Deadman, B. J., et al. (2013). The synthesis of Bedaquiline from simple building blocks using flow chemistry. Chemistry – A European Journal. (Demonstrates safe handling of diazo/azide species).

-

Stereoselective Cyclopropanation of Styrenes

- Xu, X., et al. (2022).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Simmons-Smith Reaction [organic-chemistry.org]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. sas.rochester.edu [sas.rochester.edu]

- 9. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]

- 10. Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chemoselective Cyclopropanation over Carbene Y-H Insertion Catalyzed by an Engineered Carbene Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 4-Cyclopropoxy-2-methylaniline

Introduction: The Analytical Challenge

4-cyclopropoxy-2-methylaniline is a high-value intermediate, often utilized in the synthesis of HIF-2

While Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight (

This guide compares the two primary solvent systems—Chloroform-d (

Comparative Analysis: Solvent System Selection

The choice of solvent fundamentally alters the spectral appearance of this molecule. The following table compares the performance of the two standard alternatives.

Table 1: Solvent Performance Matrix[1][3]

| Feature | Alternative A: Chloroform-d ( | Alternative B: DMSO- |

| Amine ( | Poor. Often broad/invisible due to rapid exchange.[1] Chemical shift varies (3.0–4.5 ppm).[2][3] | Excellent. Usually sharp singlet or distinct broad peak.[1] Shift is stable (~4.5–4.8 ppm). |

| Cyclopropyl Resolution | High. Low viscosity leads to sharp multiplets, allowing calculation of complex | Moderate. Higher viscosity causes slight line broadening, obscuring fine splitting of the |

| Sample Stability | Risk. Trace DCl (acid) can open the cyclopropyl ring over time.[1] | High. Excellent stability; non-acidic environment preserves the ether.[1] |

| Water Peak Interference | Low (1.56 ppm).[1][2] Does not overlap with key signals. | High (3.33 ppm). Can obscure the cyclopropyl methine ( |

| Recommendation | Use for Structural Confirmation (coupling constants). Must be neutralized. | Use for Purity Assay and Amine Quantification . |

Decision Logic for Solvent Selection

The following diagram outlines the logical pathway for selecting the appropriate experimental condition based on your analytical goal.

Figure 1: Decision tree for selecting the optimal NMR solvent based on analytical requirements.

Detailed Spectral Analysis (Reference Data)

The following data represents the standardized assignment for 4-cyclopropoxy-2-methylaniline.

Core Structure Numbering:

-

Position 1:

-

Position 2:

-

Position 4:

[1]

Table 2: Chemical Shift Assignments (in )

| Proton Group | Count | Type | Shift ( | Multiplicity ( | Diagnostic Note |

| Ar- | 1H | Aromatic | 6.55 - 6.65 | d ( | Ortho to amine; shielded.[1] |

| Ar- | 1H | Aromatic | 6.60 - 6.70 | dd ( | Meta to amine; overlaps with |

| Ar- | 1H | Aromatic | 6.65 - 6.75 | d ( | Meta coupling only (ortho is blocked by Methyl).[1] |

| 2H | Amine | 4.60 - 4.80 | br s | Disappears on | |

| 1H | Methine | 3.65 - 3.75 | m (septet-like) | Characteristic cyclopropyl ether shift.[1] | |

| Ar- | 3H | Methyl | 2.05 - 2.15 | s | Distinct singlet.[1] |

| Cyclopropyl- | 2H | Methylene | 0.65 - 0.75 | m | Cis to oxygen.[1] |

| Cyclopropyl- | 2H | Methylene | 0.55 - 0.65 | m | Trans to oxygen.[1] |

Application Scientist Note: The "Cyclopropyl Fingerprint"

The most critical validation for this molecule is the cyclopropyl region (0.5 – 0.8 ppm) .

-

If you see a triplet at ~1.0 ppm or ~4.0 ppm, the ring has opened (likely to a propyl chain due to acid hydrolysis).

-

The cyclopropyl protons appear as two distinct multiplets due to the magnetic anisotropy of the ether oxygen. Protons cis to the oxygen are deshielded differently than those trans to it.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this step-by-step protocol.

Phase 1: Sample Preparation (The "Neutralization" Step)

Why this matters: Commercial

-

Select Solvent: Choose

for routine checks.[1] Choose -

Neutralization (If using

): Pass 0.7 mL of -

Concentration: Dissolve 5–10 mg of sample. Do not overload; high concentrations can induce stacking effects, shifting aromatic peaks.

Phase 2: Acquisition Parameters[2]

-

Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]

-

Scans (NS): 16 scans minimum (ensure S/N > 100:1 for the methyl singlet).

-

Relaxation Delay (D1): Set to 5 seconds .

-

Reasoning: The cyclopropyl protons have long

relaxation times.[1] A short delay (e.g., 1s) will under-integrate the cyclopropyl region, leading to false purity calculations (e.g., appearing as 3H instead of 4H).

-

Phase 3: Assignment Logic Flow

Use the diagram below to systematically assign the aromatic protons, which is often the most confusing part of aniline analysis.

Figure 2: Logic flow for assigning the ABC aromatic spin system of 2,4-disubstituted anilines.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for aromatic coupling constants and substituent effects).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

PubChem Database. (n.d.).[1] Compound Summary for CID 62489978 (Related Analogues). National Center for Biotechnology Information.[1] Link

-

Reich, H. J. (n.d.).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for cyclopropyl proton shifts and anisotropy). Link

Sources

LC-MS fragmentation pattern of 4-cyclopropoxy-2-methylaniline

An In-Depth Guide to the Predicted LC-MS Fragmentation of 4-cyclopropoxy-2-methylaniline and Comparative Analytical Strategies

This guide provides a comprehensive analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-cyclopropoxy-2-methylaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the mechanistic rationale behind the predicted fragmentation pathways, offers a robust, self-validating experimental protocol for its analysis, and compares the technique with viable alternatives. Our approach is grounded in the fundamental principles of mass spectrometry and draws upon established fragmentation behaviors of structurally related molecules to build a predictive model for this specific compound.

Introduction: The Analytical Challenge

4-cyclopropoxy-2-methylaniline (C₁₀H₁₃N, Monoisotopic Mass: 147.1048 Da) is a substituted aniline containing a unique combination of a primary amine, a methyl group, and a cyclopropoxy ether on an aromatic ring.[1] Such structures are of significant interest as building blocks in medicinal chemistry and materials science. Accurate identification and structural elucidation are paramount for quality control, metabolism studies, and reaction monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information.[2][3][4]

Due to a lack of specific published experimental spectra for 4-cyclopropoxy-2-methylaniline, this guide constructs a theoretical fragmentation profile based on well-documented fragmentation rules for its constituent chemical moieties: aromatic amines, aryl ethers, and cyclopropyl groups.[5][6][7]

Predicted Fragmentation Profile of 4-cyclopropoxy-2-methylaniline

Under typical electrospray ionization (ESI) in positive mode, 4-cyclopropoxy-2-methylaniline will readily protonate at the primary amine, the most basic site, to form the molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 148.112. The subsequent fragmentation in the collision cell (MS/MS) is predicted to be driven by the stability of the resulting fragment ions and neutral losses.

The fragmentation pathways for organic molecules are governed by the weakest bonds and the formation of stable carbocations or neutral molecules.[8] For the [M+H]⁺ ion of 4-cyclopropoxy-2-methylaniline, we anticipate several competing fragmentation channels.

Key Predicted Fragmentation Pathways:

-

Loss of Propene (C₃H₆): This is predicted to be a major fragmentation pathway. It likely proceeds through a rearrangement mechanism involving the cyclopropoxy group, followed by the elimination of a stable neutral molecule, propene (42 Da). This results in a fragment ion at m/z 106.065 , corresponding to the protonated 2-methyl-4-hydroxyaniline.

-

Loss of the Cyclopropyl Group (C₃H₅•): Cleavage of the ether C-O bond can lead to the loss of a cyclopropyl radical (41 Da). While less common as a primary fragmentation in ESI than neutral loss, it could produce a fragment at m/z 107.081 .

-

Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo ring-opening. A plausible pathway involves the loss of ethene (C₂H₄, 28 Da) following rearrangement, leading to a fragment ion at m/z 120.081 .

-

Loss of Methyl Radical (CH₃•): Benzylic cleavage of the methyl group from the aromatic ring could result in the loss of a methyl radical (15 Da), yielding a fragment at m/z 133.089 .

-

Loss of Ammonia (NH₃): A common fragmentation for primary amines, the loss of ammonia (17 Da) would generate a fragment at m/z 131.086 .

Proposed Fragmentation Diagram

The logical flow from the precursor ion to its major predicted product ions is visualized below. This pathway highlights the key bond cleavages and rearrangements discussed.

Caption: Predicted fragmentation pathway of protonated 4-cyclopropoxy-2-methylaniline.

Summary of Predicted Ions

| m/z (Predicted) | Proposed Formula | Neutral Loss / Fragment | Description |

| 148.112 | [C₁₀H₁₄N]⁺ | - | Precursor Ion ([M+H]⁺) |

| 106.065 | [C₇H₈NO]⁺ | C₃H₆ (Propene) | Primary Fragment. Loss of propene via rearrangement of the cyclopropoxy group. |

| 120.081 | [C₈H₁₀N]⁺ | C₂H₄ (Ethene) | Cleavage within the cyclopropyl ring after rearrangement. |

| 133.089 | [C₉H₁₁NO]⁺ | CH₃• (Methyl Radical) | Loss of the methyl group from the aromatic ring. |

| 131.086 | [C₁₀H₁₁O]⁺ | NH₃ (Ammonia) | Loss of the amine group. |

A Robust Protocol for LC-MS/MS Analysis

This section provides a detailed, self-validating methodology for the analysis of 4-cyclopropoxy-2-methylaniline. The choices of column, mobile phase, and MS parameters are explained to ensure reproducibility and high-quality data.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the LC-MS/MS analysis of the target compound.

Step-by-Step Methodology

1. Sample and Standard Preparation

-

Rationale: Proper sample preparation is critical for accurate analysis. A stock solution in a strong organic solvent ensures solubility, while final dilution in the initial mobile phase composition prevents peak distortion.

-

Protocol:

-

Prepare a 1 mg/mL stock solution of 4-cyclopropoxy-2-methylaniline in methanol.

-

Create a working standard of 1 µg/mL by diluting the stock solution in a 50:50 (v/v) mixture of methanol and water. This matches the initial mobile phase conditions.

-

2. Liquid Chromatography (LC) Conditions

-

Rationale: Reversed-phase chromatography is ideal for separating moderately polar compounds like substituted anilines. A C18 column provides good retention, while a gradient elution ensures efficient separation and sharp peak shapes. The acidic mobile phase modifier (formic acid) is crucial for promoting protonation of the analyte for positive mode ESI.

-

Parameters:

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

3. Mass Spectrometry (MS) Conditions

-